Siremadlin

Content Navigation

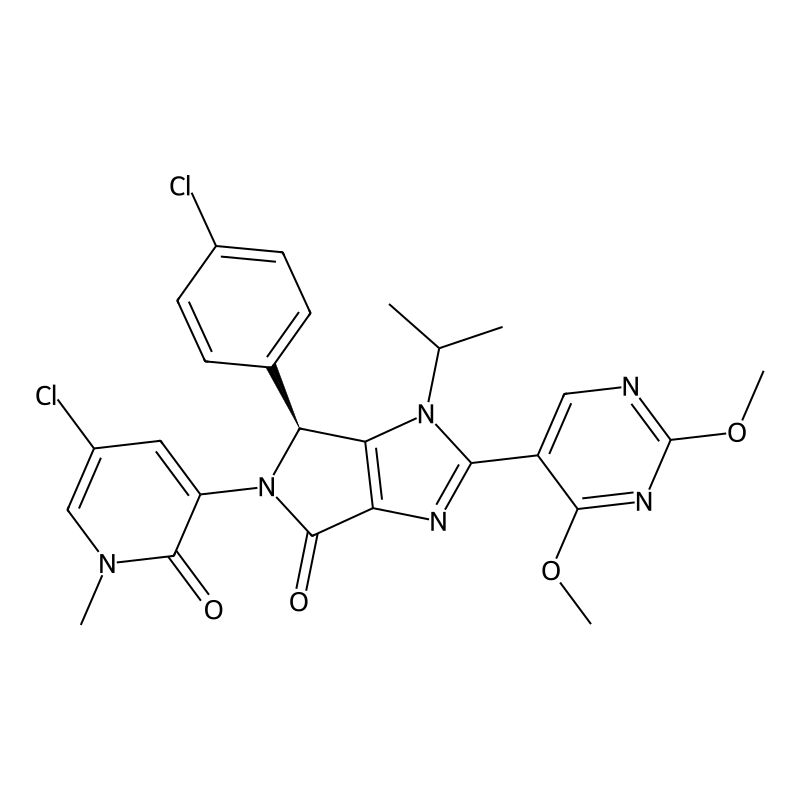

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Siremadlin HDM201 p53-MDM2 interaction mechanism of action

Molecular Mechanism and Signaling Pathway

Siremadlin specifically binds to the p53-binding pocket on the MDM2 protein. Under normal conditions, MDM2 regulates p53 by tagging it for proteasomal degradation, keeping its levels low. In many cancer cells, this pathway remains intact, but the cancer relies on high MDM2 activity to suppress p53's tumor-suppressing functions. By blocking this interaction, this compound prevents p53 degradation, leading to its accumulation and activation [1] [2].

The following diagram illustrates the signaling pathway and biological outcomes triggered by this compound:

This compound inhibits MDM2, leading to p53 accumulation and activation of downstream pathways.

The specific downstream effects depend on the dosing regimen. Pulsed high-dose treatment strongly induces the pro-apoptotic protein PUMA, leading to rapid apoptosis. In contrast, fractionated low-dose treatment primarily induces p21, leading to cell cycle arrest [1].

Clinical Dosing, Efficacy, and Safety

The first-in-human Phase I study established recommended doses for future studies and provided initial evidence of clinical activity [3] [1].

Dosing Regimens and Efficacy The table below summarizes key dosing regimens from the Phase I study and their observed antitumor activity.

| Regimen Code | Schedule | Recommended Dose for Expansion (RDE) | Observed Activity (at RDE) |

|---|

| 1A | Day 1 of a 21-day cycle [3] [1] | Solid tumors: Not defined Hematologic: 250 mg [3] | AML: ORR 20% (95% CI, 4.3–48.1) [3] | | 1B | Days 1 & 8 of a 28-day cycle [3] [1] | Solid tumors: 120 mg [3] [1] Hematologic: 120 mg [3] | Solid tumors: ORR 10.3% (95% CI, 2.2–27.4) AML: ORR 4.2% (95% CI, 0.1–21.1) [3] | | 2C | Days 1-7 of a 28-day cycle [3] [1] | Hematologic: 45 mg [3] | AML: ORR 22.2% (95% CI, 8.6–42.3) [3] |

Safety and Tolerability The safety profile was characterized by on-target adverse events, primarily myelosuppression [3] [1].

- Most Common Grade 3/4 Events: Thrombocytopenia and neutropenia were more frequent and severe in patients with hematologic malignancies (71%) than in those with solid tumors (45%) [3] [1].

- Notable Risks: Tumor lysis syndrome (TLS) was observed in 22 patients, a known risk when activating p53 in hematologic cancers [3] [1].

- Combination Therapy: Early-phase data of this compound with venetoclax showed a manageable safety profile, with the most common grade ≥3 treatment-related adverse events being neutropenia (28%) and thrombocytopenia (22%) [4].

Experimental Protocols for Preclinical Research

For scientists designing in vitro experiments to evaluate this compound, the following protocols provide a starting point.

In Vitro Cell Viability Assay This protocol is used to assess the sensitivity of cancer cell lines to this compound.

- Cell Lines: Use p53 wild-type cancer cell lines (e.g., Nalm-6 for leukemia) and their TP53-knockout isogenic counterparts as controls [5].

- Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Dilute to the desired working concentrations in culture medium. Final DMSO concentration should be kept low (e.g., ≤0.1%) to avoid solvent toxicity [6] [2].

- Treatment: Plate cells and treat them with a range of this compound concentrations. A typical range is from nanomolar to low-micromolar.

- Incubation: Incubate cells with the drug for 72 hours [2].

- Viability Readout: Measure cell viability using standard assays (e.g., MTT, CellTiter-Glo). Calculate IC50 values.

- Key Controls: Include TP53-mutant cells to confirm the effect is p53-dependent [5].

Western Blot Analysis of Mechanism This protocol confirms target engagement and activation of the p53 pathway.

- Cell Treatment: Treat p53 wild-type cells with this compound (e.g., at IC50 or higher) for 16-24 hours. Include a DMSO-only vehicle control [2].

- Protein Extraction: Lyse cells and quantify protein concentration.

- Antibodies: Use antibodies against:

- p53 and phospho-p53 (Ser15): To show stabilization and activation.

- p21: A key target gene for cell cycle arrest.

- PUMA: A key mediator of p53-dependent apoptosis.

- MDM2: To observe its potential upregulation as part of the feedback loop.

- Loading Control: e.g., β-Actin or GAPDH [2].

- Expected Result: Increased levels of p53, p-p53, p21, PUMA, and MDM2 in TP53 wild-type cells, but not in TP53-mutant or knockout cells.

Future Research Directions

This compound continues to be investigated in clinical trials, with several key areas of focus:

- Combination Therapies: Ongoing studies are evaluating this compound in combination with other agents, such as BCL-2 inhibitors (venetoclax) in AML and high-risk MDS, based on strong preclinical synergy [4].

- Biomarker Identification: Research is needed to identify additional biomarkers beyond TP53 status that can predict response and help select patients most likely to benefit [5].

- Mechanisms of Resistance: Understanding how tumors develop resistance to MDM2 inhibition is crucial for improving long-term efficacy. Potential mechanisms include acquired mutations in TP53 or its downstream pathway components [5].

References

- 1. Results from a First-in-Human Phase I Study of this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound (HDM201) | MDM2/MDMX inhibitor | Mechanism [selleckchem.com]

- 3. Results from a First-in-Human Phase I Study of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 4. 616.Acute Myeloid Leukemias [sciencedirect.com]

- 5. Targeting the MDM - 2 with p : A Promising... 53 Interaction this compound [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (NVP-HDM201) | p53-MDM2 Inhibitor [medchemexpress.com]

Siremadlin preclinical research discovery and development

Mechanism of Action

Siremadlin functions by disrupting a key regulatory interaction in cancer cells [1] [2].

- Target Engagement: It binds to the p53-binding pocket of the MDM2 protein with picomolar affinity and a selectivity ratio of over 10,000-fold versus the related protein MDMX [2].

- Pathway Reactivation: This binding disrupts the MDM2-p53 interaction, preventing p53 ubiquitination and degradation. The resulting stabilization and accumulation of p53 protein leads to the transcriptional activation of genes responsible for cell cycle arrest and apoptosis [1] [2].

The following diagram illustrates this core mechanism and its cellular consequences:

This compound inhibits MDM2, stabilizing p53 to trigger anti-cancer pathways.

Key Preclinical Findings

Preclinical studies demonstrated that this compound's efficacy is strictly dependent on TP53 status and showed potent activity across multiple cancer models.

Table 1: Summary of Key Preclinical Findings

| Cancer Model | TP53 Status | Key Experimental Readout | Efficacy (IC₅₀ or Effect) | Source |

|---|---|---|---|---|

| B-cell Leukemia (CLL) | Wild-type | Cell viability (XTT assay), Apoptosis | Sensitive (Dose-dependent growth inhibition) | [1] |

| B-cell Leukemia (CLL) | Mutant / Homozygous KO | Cell viability (XTT assay) | Resistant (Significant resistance) | [1] |

| Various Solid Tumors (Xenograft models) | Wild-type | Tumor regression (in vivo) | Effective tumor regression with various dosing schedules | [2] |

| General p53 wild-type cancer cell lines | Wild-type | Cell cycle arrest & Apoptosis | Robust, p53-dependent activity; highly selective across cell line panels | [2] |

Experimental Protocols from Preclinical Research

The methodology from the CLL study provides a representative example of a standard preclinical workflow for evaluating this compound [1].

In Vitro Cell Viability Assay (XTT Assay)

- Cell Lines: A panel of B-cell leukemia lines (e.g., Nalm-6) with defined TP53 status (wild-type, heterozygous knockout, homozygous knockout), and primary CLL patient samples.

- Compound Preparation: HDM201 (this compound) stock solution dissolved in DMSO, with subsequent dilutions.

- Procedure: Cells were plated at a density of 0.2 x 10⁶ cells/mL and treated with a concentration range of this compound (e.g., 0 to 10 µM) for 72 hours.

- Viability Measurement: Cell growth inhibition was assessed using an XTT assay kit after a 4-hour incubation with the reagent. Data was normalized to DMSO-treated controls, and IC₅₀ values were calculated.

Apoptosis and Pathway Analysis

- p53 Stabilization: Confirmed via Western blotting to detect increased p53 protein levels in treated cells.

- Downstream Gene Expression: Analyzed using quantitative RT-PCR to measure the induction of p53 target genes (e.g., CDKN1A (p21), PUMA, BAX, MDM2) in TP53 wild-type vs. mutant cells.

In Vivo Efficacy Studies

- Models: Used patient-derived xenograft (PDX) models of p53 wild-type human cancers.

- Dosing: this compound was administered orally (e.g., 75 mg/kg in uveal melanoma PDX models).

- Endpoint: Monitored for tumor regression and pharmacodynamic biomarker activation [2].

From Discovery to Clinical Translation

This compound's preclinical profile supported its advancement into clinical trials and informed trial design [3] [2].

- Clinical Trial Basis: A first-in-human Phase I study established the safety profile and recommended dosing regimens for future studies. The trial design explored different schedules (pulsed high-dose vs. fractionated low-dose) based on the preclinical observation that they can trigger distinct p53-dependent mechanisms (rapid apoptosis vs. cell cycle arrest) [3] [2].

- Ongoing Clinical Investigation: Multiple clinical trials are ongoing, investigating this compound as a monotherapy and in combination regimens for conditions like Acute Myeloid Leukemia (AML) and soft-tissue sarcomas [2].

Key Takeaways for Researchers

- Strict TP53 Dependency: The primary biomarker for this compound response is the presence of wild-type TP53. Preclinical models with TP53 mutations or knockouts consistently show resistance [1]. This underscores the need for robust patient stratification in clinical programs.

- Versatile Dosing Schedules: Preclinical data suggested that different dosing schedules could exploit distinct p53-mediated biological effects, a feature that has been actively explored in the clinic [3] [2].

- Promising Combination Potential: Based on its mechanism, this compound is a rational candidate for combination therapies. A Phase Ib study has already demonstrated the feasibility and preliminary efficacy of combining this compound with ribociclib (a CDK4/6 inhibitor) in liposarcoma [1].

References

p53-MDM2 negative feedback loop and Siremadlin inhibition

The p53-MDM2 Negative Feedback Loop

The p53 tumor suppressor protein acts as a critical "guardian of the genome," regulating cell cycle arrest, DNA repair, and apoptosis in response to cellular stress [1]. Murine Double Minute 2 (MDM2, or HDM2 in humans) is a primary negative regulator of p53, forming an essential feedback loop [1].

The diagram below illustrates the core components and dynamics of this regulatory loop.

The p53-MDM2 interaction represents a highly validated target for cancer therapy, particularly in tumors that retain the wild-type TP53 gene [2].

Siremadlin (HDM201) as an MDM2-p53 Antagonist

This compound (HDM201) is a second-generation, selective small-molecule inhibitor designed to disrupt the p53-MDM2 interaction [3]. By binding to the p53-pocket on MDM2, it prevents MDM2 from inactivating p53, leading to p53 stabilization and activation of its tumor-suppressive transcriptional programs [2].

Key Preclinical and Clinical Findings for this compound:

| Aspect | Experimental Model/Patient Population | Key Findings & Quantitative Data |

|---|---|---|

| Mechanism of Action | TP53 wild-type & heterozygous KO B-cell lines [3] | Stabilizes p53 protein; induces apoptosis in sensitive models. |

| Efficacy & Selectivity | Nalm-6 B-cell line (isogenic TP53 variants) [3] | IC50: TP53 wild-type and heterozygous cells were sensitive; homozygous TP53-KO and mutant cells exhibited significant resistance. |

| Clinical Activity | Advanced wild-type TP53 solid tumors & acute leukemia (Phase I trial) [3] | Established a consistent safety profile and showed preliminary anti-leukemic activity, particularly in Acute Myeloid Leukemia (AML). |

| Combination Therapy | Well-differentiated/dedifferentiated liposarcoma (Phase Ib trial) [3] | Co-targeting with Ribociclib (CDK4/6 inhibitor) showed manageable toxicity and early signs of antitumor activity. |

Landscape of MDM2-p53 Inhibitors in Clinical Development

This compound is one of several MDM2 inhibitors that have advanced to clinical trials. The table below summarizes other key candidates, their developers, and latest clinical data.

| Inhibitor (Code Name) | Developer | Highest Phase & Status (as of 2025) | Notable Recent Data (Source) |

|---|---|---|---|

| Alrizomadlin (APG-115) | Ascentage Pharma | Phase II | ORR: 16.7%, DCR: 100% in advanced Adenoid Cystic Carcinoma (ACC) as monotherapy [4]. Combined with PD-1 inhibitor showed activity in MPNST and liposarcoma [4]. |

| This compound (HDM201) | Novartis | Phase I/II | Multiple ongoing trials in AML and solid tumors, both as monotherapy and in combinations [3]. |

| RG7112 | Roche | Phase I | First MDM2 inhibitor to enter clinical trials [2]. |

| Idasanutlin (RG7388) | Roche | Phase III | A more potent successor to RG7112; activity studied in combination regimens [2]. |

| KRT-232 (Navtemadlin) | Sun Pharma / Kartos Therapeutics | Phase III | A non-imidazoline inhibitor; clinical development ongoing for Merkel cell carcinoma and myelofibrosis. |

Core Experimental Protocols for MDM2 Inhibitor Research

The methodologies below are standard protocols used to investigate the biological effects and efficacy of MDM2 inhibitors like this compound.

In Vitro Cell Viability and Specificity Assay

This protocol validates the p53-dependent mechanism of action and determines compound potency [3].

- Cell Lines: A panel of isogenic cell lines with varying TP53 status (e.g., wild-type, heterozygous knockout, homozygous knockout, mutant) is used.

- Procedure:

- Plate cells at a density of 0.2 × 10⁶ cells/mL in 96-well plates.

- After 24 hours, treat cells with a concentration gradient of the MDM2 inhibitor (e.g., 0 to 10 µM for this compound) for 72 hours.

- Assess cell viability using a metabolic activity assay like XTT.

- Calculate IC₅₀ values and compare across TP53 genotypes to confirm on-target activity.

- Key Analysis: Western blotting to monitor p53 and p21 protein stabilization post-treatment.

Gene Knockdown to Investigate Cooperativity

This experiment tests whether MDMX (MDM4), a homolog of MDM2, also contributes to p53 inactivation and if its inhibition cooperates with MDM2 blockers [5].

- Procedure:

- Transfert cells with MDMX-specific siRNA or a non-targeting control siRNA.

- Treat the transfected cells with an MDM2 inhibitor (e.g., Nutlin-3a) at a sub-maximal concentration.

- Harvest cell lysates and analyze by Western Blot to measure protein levels of p53, p21, PUMA, and MDMX.

- Expected Outcome: MDMX knockdown alone should increase p53 activity. A combination of MDMX siRNA and MDM2 inhibitor should show a synergistic enhancement of p53 target gene expression, indicating cooperativity [5].

Analysis of p53 Transcriptional Activity

This method evaluates the functional outcome of p53 stabilization by measuring the expression of its downstream target genes [5] [3].

- Procedure:

- Treat TP53 wild-type cells with the MDM2 inhibitor.

- After a predetermined time (e.g., 8-24 hours), extract total RNA and synthesize cDNA.

- Perform Quantitative RT-PCR (qPCR) using primers for canonical p53 target genes like p21, PUMA, MDM2 itself, and MDMX.

- For proteins, perform Western Blotting on cell lysates to detect p53, p21, PUMA, and MDM2.

Complex Crosstalk: p53, MDM2, and NF-κB Signaling

Beyond the core feedback loop, MDM2 and p53 engage in complex crosstalk with other signaling pathways, most notably the NF-κB pathway.

This intricate crosstalk means that therapeutic MDM2 inhibition can have pleiotropic effects, potentially influencing cancer cell survival, the tumor microenvironment, and anti-tumor immunity through NF-κB modulation [6] [7].

Key Insights for Research and Development

- Target Patient Population: The efficacy of this compound and other MDM2 inhibitors is highly dependent on the presence of wild-type TP53 [3] [2]. Robust patient stratification based on TP53 status is crucial for clinical success.

- Understanding Resistance Mechanisms: Tumor cells can resist MDM2 inhibition through mechanisms like MDMX overexpression, which can maintain p53 in an inactive state even when MDM2 is blocked [5]. This underscores the potential of dual MDM2/MDMX targeting strategies.

- Leveraging Combination Therapies: Combining MDM2 inhibitors with other agents is a promising path forward. Rational combinations include those with CDK4/6 inhibitors (e.g., Ribociclib) [3] or PD-1/PD-L1 checkpoint blockers (e.g., Toripalimab) [4], which have shown synergistic effects in early clinical trials.

References

- 1. Targeting p53 pathways: mechanisms, structures and ... [nature.com]

- 2. Targeting p – 53 interaction by small-molecule MDM ... 2 inhibitors [jhoonline.biomedcentral.com]

- 3. Targeting the MDM2-p53 Interaction with this compound [pmc.ncbi.nlm.nih.gov]

- 4. Live from ASCO 2025 [ascentage.com]

- 5. inactivation by p and MDMX 53 in... MDM 2 negative feedback loops [pmc.ncbi.nlm.nih.gov]

- 6. p53-Independent Roles of MDM2 in NF-κB Signaling [pmc.ncbi.nlm.nih.gov]

- 7. A novel mechanism of crosstalk between the p53 and NFκB ... [pmc.ncbi.nlm.nih.gov]

Siremadlin and Trametinib combination therapy research protocol

Introduction and Rationale

Combination therapy is a cornerstone of modern oncology, aiming to enhance efficacy, overcome resistance, and improve patient outcomes. The combination of MDM2 and MEK inhibitors represents a rationally designed strategy targeting two crucial pathways in cancer cell survival and proliferation.

- p53 Pathway: The tumor suppressor protein p53 induces cell-cycle arrest and apoptosis. MDM2 is its primary negative regulator, and its overexpression allows tumor cells to evade p53-mediated cell death. Siremadlin binds MDM2, disrupting this interaction and reactivating wild-type p53 function [1] [2].

- MAPK Pathway: The RAS-RAF-MEK-ERK pathway is a key driver of cell growth. Mutations (e.g., in BRAF or RAS) lead to its constitutive activation. Trametinib is a reversible, allosteric inhibitor of MEK1 and MEK2, thereby blocking this oncogenic signaling [3].

Preclinical evidence suggests a synergistic interaction between these two drug classes. Mechanistically, this may be explained by DUSP6 suppression in BRAF-mutant, p53-wild-type cells, leading to increased p53 phosphorylation and synergistic induction of pro-apoptotic proteins like PUMA and BIM [4]. This combination is particularly relevant for cancers such as melanoma, colorectal carcinoma, and acute myeloid leukemia (AML) with specific genetic profiles [4] [1] [5].

Quantitative Synergy Assessment

A critical first step is the quantitative evaluation of drug interactions in vitro. Different models can be applied, and consistency across models indicates a strong synergistic effect.

Table 1: Models for Quantifying Drug Synergy in Vitro

| Model/Metric | Description | Synergy Interpretation | Reported Value for this compound + Trametinib |

|---|---|---|---|

| MuSyC (β parameter) | Concentration-independent; measures % increase in maximal efficacy over the best single agent. | β > 0 indicates synergistic efficacy [4]. | 23.12% [4] [6] |

| SynergyFinder (δ score) | Concentration-dependent; measures average % increase in combination response over model expectation. | δ ≥ 5 indicates synergism [4]. | 7.48% (Bliss model) [4] [6] |

| Loewe Additivity | Assumes drugs act on the same target. | Combination Index (CI) < 1 indicates synergy [4]. | Data not provided in search results |

| Bliss Independence | Assumes drugs act independently. | Combination Index (CI) < 1 indicates synergy [4]. | Data not provided in search results |

Protocol: In Vitro Synergy Screening

Objective: To quantify the synergistic cytotoxicity of this compound and Trametinib in a melanoma cell line (e.g., A375).

Materials:

- A375 cell line (or other BRAF

, p53 wild-type lines) - This compound and Trametinib stock solutions

- Cell culture reagents and 96-well plates

- Viability assay kit (e.g., MTS or RealTime-Glo MT)

Method:

- Cell Seeding: Seed A375 cells in 96-well plates at a density ensuring linear growth during the assay.

- Drug Treatment: Prepare a matrix of drug concentrations (e.g., 4x4 or 8x8), covering a range above and below the estimated IC₅₀ for each single agent. Include single-agent and control wells.

- Incubation: Incubate cells with the drug combinations for 72 hours.

- Viability Measurement: Assess cell viability according to the chosen assay's protocol.

- Data Analysis:

- Normalize data to untreated controls.

- Input the dose-response matrix into analysis software (e.g., SynergyFinder or the Synergy R package).

- Calculate synergy scores using multiple reference models (Bliss, Loewe, and MuSyC) for a comprehensive assessment [4].

Preclinical In Vivo Translation

Translating in vitro synergy to in vivo efficacy requires accounting for pharmacokinetic (PK) and pharmacodynamic (PD) interactions using modeling approaches.

Protocol: PBPK/PD Modeling and Virtual Clinical Trials

Objective: To predict human PK/PD and tumor reduction for the this compound and Trametinib combination using a physiologically-based pharmacokinetic/pharmacodynamic (PBPK/PD) model [7].

Workflow:

- PBPK Model Development:

- Develop compound files for this compound and Trametinib using in vitro ADME (Absorption, Distribution, Metabolism, Excretion) data and in vivo PK data from animals and humans [7].

- For this compound, a first-order absorption model has been shown to accurately predict clinical exposure [7].

- Incorporate potential PK interactions (e.g., at the absorption level, as suggested by animal studies) into the model [7].

- PD Model Integration:

- Virtual Clinical Trial (VCT) Simulation:

- Define a virtual population matching the target patient cohort (e.g., melanoma patients with BRAF V600E/K and TP53 wild-type tumors).

- Simulate the PK/PD profiles and tumor size changes for the drug combination under various dosing regimens.

- The output can be used to estimate the clinical effect and identify optimal dosing strategies before moving to actual trials [7].

The diagram below illustrates this translational workflow.

Clinical Trial Considerations

Clinical investigation of this combination is already underway, informing protocol design.

Table 2: Clinical Dosing and Trial Design Considerations

| Aspect | This compound (HDM201) | Trametinib |

|---|

| Established Single-Agent Doses | Various regimens tested:

- 120 mg on Days 1 & 8 (28-day cycle) in solid tumors

- 45 mg on Days 1-7 (28-day cycle) in AML [1] | 2 mg once daily (standard approved dose) [3] [8] | | Combination Trial Dosing (Example) | In a colorectal cancer trial: 40-120 mg on Days 1 & 8 (28-day cycle) [5] | In a colorectal cancer trial: 1.5 mg or 2 mg daily continuous dosing [5] | | Key Patient Selection Criteria | - Locally advanced/metastatic cancer

- TP53 wild-type status (critical)

- RAS or BRAF mutation (trial-dependent) [5] | - BRAF V600E/K mutation (for approved uses) [3] [8]

- Adequate cardiac, hepatic, and renal function [8] | | Primary Endpoint (Phase I) | Determination of Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) [1] [5] | | | Safety Monitoring | - Thrombocytopenia (on-target effect of MDM2 inhibition)

- Gastrotoxicities, tumor lysis syndrome [1] | - Cardiac failure, retinal vein occlusion,

- Interstitial lung disease, skin rash [3] [8] |

Protocol: Clinical Dose Escalation Design (Phase I)

Objective: To determine the Recommended Phase 2 Dose (RP2D) for the this compound and Trametinib combination.

Trial Design:

- Structure: Open-label, single-center, Phase I dose escalation study [5].

- Dosing Schedule:

- Dose Escalation Method: Utilize a model-based guide, such as the Time-to-event Continual Reassessment Method (TITE-CRM), to guide dose escalation and estimate the MTD [5]. This method is efficient and accounts for the time-to-event nature of dose-limiting toxicities (DLTs).

- DLT Evaluation Period: DLTs are typically assessed during the first treatment cycle (e.g., 28 days) [1].

- Safety and PK/PD: Intensive safety monitoring and PK/PD sampling (e.g., for p53 pathway biomarkers in plasma or tumor tissue) should be performed to establish exposure-response relationships.

The diagram below summarizes the key signaling pathways targeted by this combination therapy.

Conclusion

The combination of this compound and Trametinib is a scientifically rational strategy with demonstrated preclinical synergy. Successfully translating this combination from bench to bedside requires a structured protocol encompassing robust in vitro synergy quantification, advanced PBPK/PD modeling for prediction, and carefully designed clinical trials that account for the unique pharmacokinetics and toxicity profiles of both drugs. The ongoing clinical trials will be pivotal in validating this approach and defining its role in the treatment of specific cancer genotypes.

References

- 1. Results from a First-in-Human Phase I Study of this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. Advancements in MDM2 inhibition: Clinical and pre- ... [sciencedirect.com]

- 3. Trametinib: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. In Vitro/In Vivo Translation of Synergistic Combination of ... [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Trial: NCT03714958 [mycancergenome.org]

- 6. In Vitro/In Vivo Translation of Synergistic Combination ... [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro/In Vivo Translation of Synergistic Combination ... [mdpi.com]

- 8. Trametinib (oral route) - Side effects & dosage [mayoclinic.org]

Application Notes and Protocols: Co-Targeting CDK4/6 and MDM2 with Ribociclib and Siremadlin in Liposarcoma Models

Introduction to Liposarcoma Biology and Targeting Rationale

Liposarcoma represents a malignant tumor originating from adipose tissue, accounting for 15%–20% of all soft tissue sarcomas in adults. The disease encompasses multiple histologic subtypes with distinct molecular features and clinical behaviors. The well-differentiated (WDLPS) and dedifferentiated (DDLPS) subtypes are characterized by a consistent genetic abnormality: amplification of the 12q13-15 chromosomal region, which leads to concurrent overexpression of the MDM2 and CDK4 oncogenes. This amplification event occurs in approximately 90% of WDLPS/DDLPS cases, making these genes prime therapeutic targets. The molecular pathogenesis of these subtypes involves MDM2-mediated degradation of the p53 tumor suppressor protein and CDK4-driven cell cycle progression through phosphorylation and inactivation of the retinoblastoma (Rb) protein. This coordinated oncogenic signaling effectively disables two critical tumor suppressor pathways, enabling uncontrolled cellular proliferation and survival.

The rationale for co-targeting both MDM2 and CDK4/6 stems from the frequent co-amplification of these genes in WDLPS/DDLPS and their complementary roles in driving tumorigenesis. CDK4/6 forms complexes with cyclin D to phosphorylate Rb, releasing E2F transcription factors that promote S-phase entry, while MDM2 regulates p53 stability, a key mediator of cell cycle arrest and apoptosis. Dual inhibition creates a synthetic lethal interaction in liposarcoma cells with these specific genetic alterations, potentially enhancing antitumor efficacy while limiting compensatory mechanisms that could drive resistance. Proof-of-concept for this approach comes from a phase Ib clinical trial demonstrating that the combination of siremadlin (MDM2 inhibitor) and ribociclib (CDK4/6 inhibitor) shows manageable toxicity and early signs of antitumor activity in patients with advanced WDLPS or DDLPS who had progressed on prior systemic therapy.

Table 1: Liposarcoma Subtypes and Key Molecular Characteristics

| Subtype | Frequency | Key Genetic Alterations | Clinical Behavior |

|---|---|---|---|

| WDLPS | 40%-45% of LPS | MDM2/CDK4 amplification (12q13-15) | Slow growth, local recurrence, minimal metastasis |

| DDLPS | 15%-20% of LPS | MDM2/CDK4 amplification, additional genomic complexity | Aggressive, higher metastatic potential |

| MLPS | 20%-30% of LPS | FUS-DDIT3 or EWSR1-DDIT3 fusion | Intermediate, metastasis to unusual sites |

| PLPS | 5%-10% of LPS | Complex karyotype, RB/TP53 mutations | Highly aggressive, poor prognosis |

Clinical Evidence and Therapeutic Rationale

The clinical proof-of-concept for MDM2 and CDK4/6 co-inhibition was established in a phase Ib dose-escalation study (NCT02143635) that evaluated this compound and ribociclib in patients with locally advanced or metastatic WDLPS or DDLPS. The trial employed three different dosing regimens to determine the maximum tolerated dose (MTD) and recommended dose for expansion (RDE). The RDE was established as this compound 120 mg administered once every 3 weeks plus ribociclib 200 mg once daily in a 3-week cycle (2 weeks on, 1 week off). Among 74 enrolled patients, the combination demonstrated encouraging antitumor activity with three patients achieving partial responses and 38 achieving stable disease. The median duration of exposure was 13 weeks (range: 1–174 weeks), indicating acceptable tolerability for the population.

The dose-limiting toxicities observed were primarily Grade 3/4 hematologic events, consistent with the mechanism of action of both drugs in disrupting cell cycle progression. These included neutropenia, thrombocytopenia, and anemia. Notably, one treatment-related death occurred due to hematotoxicity, highlighting the importance of careful patient monitoring and supportive care measures. The therapeutic window for this combination appears manageable with appropriate dose modifications and monitoring. The observed clinical efficacy provides strong rationale for further investigation of this targeted approach in liposarcoma models to optimize dosing schedules and identify predictive biomarkers of response.

Table 2: Key Efficacy Outcomes from Phase Ib Clinical Trial of this compound + Ribociclib

| Parameter | Regimen A | Regimen B (RDE) | Regimen C | Overall |

|---|---|---|---|---|

| Patients Enrolled | Not specified | Not specified | Not specified | 74 |

| Recommended Dose | Not selected | This compound 120 mg Q3W + Ribociclib 200 mg QD | Not selected | - |

| Partial Responses | - | - | - | 3 |

| Stable Disease | - | - | - | 38 |

| Treatment Duration | - | - | - | Median 13 weeks (range: 1-174) |

| DLTs | - | - | - | 10 patients (primarily G3/4 hematologic) |

Experimental Models for Liposarcoma Therapy Development

Preclinical models of liposarcoma are essential tools for evaluating the efficacy, mechanism of action, and potential resistance mechanisms of targeted therapies like the this compound and ribociclib combination. The most relevant models for WDLPS/DDLPS research include patient-derived cell lines, patient-derived xenografts (PDX), and genetically engineered mouse models (GEMMs). Patient-derived cell lines retain the characteristic MDM2 and CDK4 amplifications found in human tumors and provide a scalable system for initial drug screening and mechanism studies. However, these models may adapt to in vitro culture conditions, potentially altering their biological characteristics. For this reason, PDX models—created by implanting patient tumor fragments into immunocompromised mice—better preserve the original tumor's histology, genetics, and heterogeneity. These models are particularly valuable for assessing in vivo efficacy and pharmacokinetic/pharmacodynamic relationships.

The selection of appropriate models should be guided by the specific research question. For initial efficacy assessment, established cell lines with documented MDM2/CDK4 amplification status (such as LPS141, DDLS8817, and SW872) provide a reproducible system. For more translational studies aimed at informing clinical trial design, PDX models that recapitulate the dedifferentiated histology and metastatic potential of human DDLPS are preferred. Recently, the development of GEMMs that spontaneously develop liposarcomas with MDM2 and CDK4 amplifications offers the opportunity to study tumorigenesis in an immunocompetent environment, potentially providing insights into how the tumor microenvironment modulates treatment response. Each model system has distinct advantages and limitations that must be considered when designing experimental workflows for evaluating combination therapies.

Table 3: Preclinical Models for Liposarcoma Research

| Model Type | Examples | Advantages | Limitations |

|---|---|---|---|

| Cell Lines | LPS141, DDLS8817, SW872 | High throughput, genetic manipulation feasible | Adapted to culture, may not reflect tumor heterogeneity |

| Patient-Derived Xenografts (PDX) | Various from patient samples | Preserves tumor heterogeneity and architecture | Time-consuming, expensive, requires immunocompromised hosts |

| Genetically Engineered Mouse Models (GEMMs) | Spontaneous MDM2/CDK4-driven models | Intact immune system, de novo tumorigenesis | Variable penetrance, may not fully recapitulate human disease |

In Vitro Protocols for Combination Therapy Assessment

Cell Culture and Compound Preparation

Liposarcoma cell lines (e.g., LPS141, DDLS8817) should be maintained in recommended media (typically RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptromycin at 37°C in a 5% CO₂ atmosphere. Culture conditions must be optimized for each cell line, and mycoplasma testing should be performed regularly. Cells should be harvested during logarithmic growth phase for all experiments. For compound preparation, this compound and ribociclib should be dissolved in DMSO to create 10 mM stock solutions, which can be stored at -20°C for up to 3 months. Further dilutions should be prepared in complete cell culture medium immediately before use, ensuring that the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. Include vehicle controls with equivalent DMSO concentrations in all experiments.

Combination Treatment and Viability Assays

Cell viability should be assessed using validated methods such as CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP content as a proxy for metabolically active cells. Seed cells in 96-well plates at optimized densities (typically 2,000–5,000 cells/well depending on doubling time) and allow to adhere overnight. Treat cells with serial dilutions of this compound (0.01–10 µM) and ribociclib (0.01–10 µM) alone and in combination using a matrix design. Include multiple effect levels (e.g., 0.125×, 0.25×, 0.5×, 1×, 2×, 4× IC₅₀ of each drug) to adequately characterize the combination effects. After 72–120 hours of exposure (depending on cell doubling time), measure viability according to the assay manufacturer's protocol. Each condition should include at least six replicates, and the entire experiment should be repeated independently three times to ensure reproducibility.

Cell Cycle and Apoptosis Analysis

For cell cycle analysis, treat cells with vehicle, this compound (at IC₅₀ concentration), ribociclib (at IC₅₀ concentration), or the combination for 24 hours. Harvest cells, wash with PBS, and fix in 70% ethanol at -20°C for at least 2 hours. After fixation, stain cells with propidium iodide (50 µg/mL) containing RNase A (100 µg/mL) for 30 minutes at room temperature protected from light. Analyze DNA content using a flow cytometer, collecting at least 10,000 events per sample. For apoptosis assessment, use Annexin V-FITC/propidium iodide staining according to manufacturer's instructions after 48–72 hours of drug exposure. Distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations. Include appropriate controls for compensation and gating strategies.

In Vivo Protocols for Efficacy and Toxicity Assessment

Patient-Derived Xenograft Establishment and Dosing

PDX models should be established from freshly collected patient tumor specimens with confirmed MDM2 and CDK4 amplification, implanted subcutaneously into the flanks of 6–8 week-old immunocompromised mice (NSG or nude strains). Monitor tumor growth until reaching approximately 100–150 mm³ before randomization into treatment groups (typically 8–10 mice per group to ensure adequate statistical power). For dosing preparations, this compound should be formulated in a suitable vehicle such as 0.5% methylcellulose with 0.1% Tween-80, while ribociclib can be prepared in 0.5% carboxymethylcellulose sodium salt. Both compounds should be administered via oral gavage. The dosing regimen should follow the clinical schedule: this compound at 20–50 mg/kg once every 3 weeks (based on prior PDX studies) and ribociclib at 50–75 mg/kg daily for 2 weeks followed by 1 week off, continuing for 3–4 cycles.

Tumor Measurement and Toxicity Monitoring

Tumor volume should be measured 2–3 times weekly using digital calipers, calculating volume as (length × width²)/2. Body weight should be recorded simultaneously as an indicator of overall health and potential toxicity. The primary efficacy endpoint is typically percent tumor growth inhibition (%TGI), calculated as: [1 - (ΔT/ΔC)] × 100, where ΔT and ΔC are the mean change in tumor volume for treatment and control groups, respectively. Statistical analysis should employ mixed-effects models to account for repeated measurements, with post-hoc tests at each time point. For toxicity assessment, collect blood samples at the end of treatment for complete blood count with differential to evaluate hematologic toxicity (neutropenia, thrombocytopenia), which is expected based on the clinical profile. Monitor mice daily for signs of distress, and perform gross necropsy at study termination to examine major organs for abnormalities.

Figure 1: In vivo experimental workflow for evaluating this compound and ribociclib combination therapy in liposarcoma PDX models

Molecular Analyses and Biomarker Assessment

Immunohistochemistry and Protein Analysis

Tumor tissues from in vivo studies should be formalin-fixed and paraffin-embedded (FFPE) for immunohistochemical analysis or snap-frozen for protein and molecular studies. For IHC staining, section FFPE blocks at 4–5 µm thickness and perform antigen retrieval using appropriate buffers. Stain for key pathway markers including phospho-Rb (Ser780, to assess CDK4/6 inhibition), p53 (to evaluate stabilization after MDM2 inhibition), and cleaved caspase-3 (to detect apoptosis). Include appropriate positive and negative controls in each staining run. For Western blot analysis, homogenize frozen tumor tissues in RIPA buffer with protease and phosphatase inhibitors. Separate 20–40 µg of protein by SDS-PAGE, transfer to PVDF membranes, and probe with antibodies against p53, p21, p-Rb, total Rb, CDK4, MDM2, and cleaved PARP. Use β-actin or GAPDH as loading controls. Quantitative analysis of IHC should employ scoring systems (e.g., H-score) that consider both staining intensity and percentage of positive cells, while Western blot bands should be quantified using densitometry software.

Gene Expression and Copy Number Variation

RNA extraction from tumor tissues should be performed using commercial kits with DNase treatment to remove genomic DNA contamination. Assess RNA quality using an Agilent Bioanalyzer or similar system, requiring RNA Integrity Number (RIN) >7 for sequencing applications. For gene expression analysis by qRT-PCR, use TaqMan assays for genes of interest including CDKN1A (p21), BAX, PUMA, and MDM2, normalized to at least two housekeeping genes (e.g., GAPDH, HPRT1). For comprehensive transcriptomic profiling, RNA sequencing libraries can be prepared using stranded mRNA-seq protocols and sequenced on an Illumina platform to a depth of at least 30 million reads per sample. Analyze differential gene expression and pathway enrichment (e.g., p53 signaling, cell cycle regulation, apoptosis) between treatment groups. For copy number variation analysis, extract genomic DNA and perform digital droplet PCR or array-based comparative genomic hybridization to confirm MDM2 and CDK4 amplification status in models.

Data Analysis and Reporting Standards

Synergy Calculations and Statistical Methods

Drug interaction effects should be quantified using the Chou-Talalay method, which calculates combination indices (CI) based on the median-effect principle. Calculate CI values at multiple effect levels (ED₅₀, ED₇₅, ED₉₀) using the formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂, where (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce x% effect, and (Dx)₁ and (Dx)₂ are the doses of each drug alone that produce the same effect. Interpret CI values as follows: <0.9 indicates synergy, 0.9–1.1 additive effect, and >1.1 antagonism. For in vivo studies, analyze tumor growth curves using mixed-effects models to account for repeated measurements, with post-hoc comparisons at each time point. Compare final tumor volumes and body weights between groups using one-way ANOVA with appropriate multiple comparisons correction (e.g., Tukey's test). Survival analyses should employ Kaplan-Meier curves with log-rank tests. All statistical analyses should be performed using appropriate software (e.g., R, GraphPad Prism), with significance defined as p < 0.05.

Standardized Reporting Framework

Experimental documentation should include detailed metadata for all biological models used (cell line/PDX identifiers, passage number, authentication method, mycoplasma status), complete drug formulation information (vendor, catalog number, batch number, vehicle composition), and comprehensive experimental conditions (cell seeding density, treatment duration, assay methodology). Report all data following the ARRIVE guidelines for in vivo studies, including randomization methods, blinding procedures, sample size justifications, and all exclusion criteria. For in vitro combination studies, report raw viability data alongside normalized values and include dose-response curves for individual agents and combinations. Document all statistical tests used, exact p-values, and confidence intervals where appropriate. Data visualization should follow best practices for clarity, including clear labeling of axes, definition of error bars (e.g., SEM, SD), and appropriate use of significance indicators.

Regulatory Considerations and Compliance

Animal study protocols must be reviewed and approved by the Institutional Animal Care and Use Committee (IACUC) before initiation, ensuring compliance with all local, state, and federal regulations. Studies should adhere to the Guide for the Care and Use of Laboratory Animals and other relevant guidelines. Include veterinary oversight throughout the study duration, with predefined humane endpoints (e.g., tumor volume not exceeding 2,000 mm³, body weight loss not exceeding 20%, signs of distress). For biosafety considerations, handle all chemical compounds using appropriate personal protective equipment according to Safety Data Sheet recommendations. Implement safe work practices for drug administration, particularly during oral gavage procedures. Properly dispose of contaminated materials according to institutional hazardous waste protocols. Maintain complete documentation of all procedures, raw data, and analyses in accordance with Good Laboratory Practice standards if intended for regulatory submissions.

Conclusion and Future Directions

The dual targeting of MDM2 and CDK4/6 with this compound and ribociclib represents a promising mechanism-based approach for treating WDLPS and DDLPS, tumors characterized by co-amplification of these oncogenes. The experimental protocols outlined here provide a framework for comprehensive preclinical evaluation of this combination, from initial in vitro synergy assessment to in vivo efficacy studies in clinically relevant models. The clinical proof-of-concept from the phase Ib trial demonstrates manageable toxicity and preliminary efficacy, supporting further investigation of this strategy. Important future directions include identifying predictive biomarkers beyond MDM2/CDK4 amplification that may refine patient selection, understanding and overcoming mechanisms of resistance, and exploring sequential or combination approaches with other targeted agents. Standardized application of these protocols across research laboratories will facilitate data comparison and accelerate the development of this promising therapeutic strategy for patients with liposarcoma.

PBPK/PD modelling for Siremadlin drug combination translation

In Vitro Synergy Analysis Protocols

The core of the initial assessment involves specific protocols for quantifying drug synergy in vitro. The following table outlines the two main computational packages used for this analysis.

Table 1: Protocols for In Vitro Drug Combination Interaction Analysis

| Analysis Package | Programming Language | Key Input Data | Primary Synergy Metrics | Key Parameters/Analysis Notes |

|---|

| SynergyFinder (v2.5.1) [1] [2] | R | Cytotoxicity data from MTS and RealTime-Glo MT Cell Viability Assays [1] [2] | δ (delta) score: A concentration-dependent parameter indicating the percentage increase of the combined drug effect beyond the expected model [1]. | Analysis performed on data from 28–80 hour timepoints due to lack of significant single-agent efficacy at earlier time points (12h, 24h) [2]. | | Synergy (v0.4.5) [1] [2] | Python | Cytotoxicity data from MTS and RealTime-Glo MT Cell Viability Assays [1] [2] | β (beta) parameter: A concentration-independent parameter representing the percent increase in maximal efficacy of the combination over the most efficacious single agent [1]. | Focus on the MuSyC framework to decouple efficacy (β), potency (α), and cooperativity (γ) [1]. |

Quantitative Synergy Metrics and Classifications

The application of the above protocols to in vitro data for Siremadlin and Trametinib yielded specific synergy metrics. The interpretation of these metrics is guided by standardized classification criteria.

Table 2: Experimentally Observed Synergy and Classification Criteria

| A. Experimentally Observed Synergy for this compound + Trametinib | B. SynergyFinder (δ score) Classification [1] | C. MuSyC Model (Synergy Package) Classification [1] | |||

|---|---|---|---|---|---|

| Metric | Value | δ Score Value | Interaction | Parameter | Interaction |

| δ score | +7.48% [1] | ≤ -5 | Antagonism | α12/α21 < 1 | Antagonism |

| β parameter | +23.12% [1] | -5 to 5 | Additivity | β < 0 | Antagonism |

| ≥ 5 | Synergism | α12/α21 = 1 | Additivity | ||

| β = 0 | Additivity | ||||

| α12/α21 > 1 | Synergism | ||||

| β > 0 | Synergism |

PBPK/PD Model Development and Translation

The in vitro synergy parameters are subsequently integrated into a physiological framework to predict in vivo outcomes.

- Model Framework: The PBPK models for this compound and Trametinib were developed using in vitro ADME data and refined with in vivo PK data from A375 xenografted mouse models. The models simulate drug concentration-time profiles in plasma, tumor, and other tissues [3] [4].

- Incorporating Interactions: The model accounts for two levels of interaction:

- PK Interaction: Described as an interplay between drug absorption and distribution into the tumor tissue, based on co-administration data from animal studies [3] [4].

- PD Interaction: The in vitro synergy metrics (δ score and β parameter) are used to describe the tumor growth inhibition (TGI) at the pharmacodynamic level [3] [1].

- Model Performance: The developed PBPK models showed good predictive performance, with most of the predicted AUC0–24h and Cmax values for tissues falling within a 2-fold error range of the observed data [3].

- Clinical Translation: This integrated PBPK/PD approach, combined with Virtual Clinical Trial (VCT) simulations on a virtual melanoma patient population, helps estimate clinical PK/PD profiles and identify patient characteristics for which this combination therapy may be non-inferior to standard care [4].

Experimental Workflow Visualization

The diagram below illustrates the complete workflow from in vitro experiments to clinical prediction.

Key Considerations for Application

- Synergy Model Selection: The choice of model (e.g., SynergyFinder vs. MuSyC in the Synergy package) can influence the interpretation of drug interactions. Using multiple models and metrics provides a more robust assessment [1].

- Temporal Dynamics of Assays: The reliability of synergy metrics is time-dependent. The significant efficacy of this combination was only observable after 28 hours in vitro, highlighting the need to establish optimal readout windows [2].

- From Animal to Human: The PBPK/PD model's power lies in its ability to extrapolate from preclinical data to human clinical outcomes by incorporating human physiology, population variability, and specific trial designs [4].

I hope these detailed Application Notes and Protocols provide a solid foundation for your research. Should you require further elaboration on any specific section, please feel free to ask.

References

- 1. In Vitro/In Vivo Translation of Synergistic Combination of ... [pmc.ncbi.nlm.nih.gov]

- 2. 4.4. Drug Combination Interaction Analysis [bio-protocol.org]

- 3. In Vitro/In Vivo Translation of Synergistic Combination ... [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro/In Vivo Translation of Synergistic Combination ... [pubmed.ncbi.nlm.nih.gov]

Siremadlin dose escalation study design in xenograft models

Siremadlin Dosing Regimens from Clinical Studies

The table below summarizes the different this compound dosing regimens investigated in a first-in-human phase I study. This information can serve as a reference for the dose ranges and schedules that have been translated from preclinical findings to initial human trials [1].

| Regimen Code | Cycle Description | Dosing Schedule | Explored Dose Range | Identified RDE (Solid Tumors) | Identified RDE (Hematologic) |

|---|---|---|---|---|---|

| 1A | 21-day cycle | Day 1 only | 12.5 mg to 350 mg | Not defined | 250 mg |

| 1B | 28-day cycle | Days 1 and 8 | Not specified | 120 mg | 120 mg |

| 2A | 28-day cycle | Days 1-14 | 1 mg to 20 mg | Not defined | Not defined |

| 2C | 28-day cycle | Days 1-7 | Not specified | Not defined | 45 mg |

Proposed Protocol for In Vivo Xenograft Efficacy Study

This protocol outlines a standard procedure to evaluate the efficacy of this compound in a mouse xenograft model, which generates the essential data for designing human clinical dose escalation trials.

Study Objectives

- Primary: To evaluate the antitumor efficacy of this compound by measuring tumor growth inhibition in a human tumor xenograft model with wild-type TP53.

- Secondary: To monitor body weight changes and clinical signs to assess the tolerability of the treatment.

Materials

- Animals: Immunodeficient mice (e.g., NOD-scid IL2Rγnull or similar), female, 6-8 weeks old.

- Cell Line: A human cancer cell line confirmed to be wild-type for TP53 (e.g., SJSA-1 osteosarcoma or another appropriate model).

- Test Article: this compound, prepared as a homogeneous suspension in a vehicle of 0.5% methylcellulose and 0.2% Tween-80 in water.

- Vehicle: 0.5% methylcellulose and 0.2% Tween-80 in water.

Experimental Design

- Xenograft Establishment: Subcutaneously inoculate 5 x 10^6 SJSA-1 cells in the right flank of each mouse.

- Randomization: When tumors reach a volume of 150-200 mm³, randomize mice into 5 groups:

- Group 1 (Vehicle Control): Oral gavage, daily for 21 days.

- Group 2 (this compound Low Dose): e.g., 25 mg/kg, oral gavage, daily for 21 days.

- Group 3 (this compound Mid Dose): e.g., 50 mg/kg, oral gavage, daily for 21 days.

- Group 4 (this compound High Dose): e.g., 100 mg/kg, oral gavage, daily for 21 days.

- Group 5 (Positive Control): A standard-of-care drug, if applicable.

- Group Size: n = 8-10 mice per group.

Procedures and Monitoring

- Dosing: Administer this compound or vehicle via oral gavage once daily. The chosen dosing schedule (e.g., daily for 21 days) aligns with the "fractionated low-dose" clinical regimen (2C) designed to modulate p53-dependent cell cycle arrest [1].

- Tumor Measurement: Measure tumor diameters with calipers twice weekly. Calculate volume using the formula: (Length x Width²) / 2.

- Body Weight: Measure and record twice weekly as an indicator of toxicity.

- Clinical Observations: Monitor daily for signs of distress.

- Endpoint: At the end of the treatment period, euthanize animals and collect tumors for potential biomarker analysis (e.g., Western blot for p21, PUMA, and cleaved caspase-3 to confirm mechanism of action).

Data Analysis

- Efficacy: Plot mean tumor volume ± SEM for each group over time. Calculate the percent tumor growth inhibition (TGI) for each treatment group compared to the vehicle control on the final day.

- Tolerability: Plot mean body weight change over time. A significant decrease (>20%) in the treatment group compared to the control indicates potential toxicity.

- Statistics: Compare final tumor volumes and body weights using a one-way ANOVA with a post-hoc test.

Scientific Background and Pathways

This compound is a potent inhibitor of the MDM2-p53 protein-protein interaction. The following diagram illustrates the core mechanism of action that underlies its efficacy in TP53 wild-type models.

Diagram Interpretation:

- Baseline State (Left): In a normal cell cycle, p53 is activated by stressors like DNA damage. However, MDM2, which is itself transcriptionally activated by p53, binds to p53 and promotes its ubiquitination and degradation, creating a negative feedback loop that keeps p53 levels low [1].

- Drug Action (Center): this compound binds to MDM2, disrupting the MDM2-p53 interaction [1].

- Therapeutic Outcome (Right): With the inhibitory interaction blocked, p53 protein stabilizes and accumulates. This leads to the transcriptional activation of key downstream targets like p21 (inducing cell cycle arrest) and PUMA (inducing apoptosis), resulting in the death of cancer cells [1].

Critical Experimental Considerations

- Confirm TP53 Status: The efficacy of this compound is highly dependent on the presence of wild-type p53. Always sequence the TP53 gene in your chosen cell line before initiating the study [1] [2].

- Preclinical Dosing Strategy: The chosen dosing schedule (e.g., daily vs. intermittent high-dose) can influence the primary mechanism—continuous low dosing may favor p21-mediated cell cycle arrest, while pulsed high dosing may push cells toward PUMA-mediated apoptosis [1].

- Monitor On-Target Toxicity: Thrombocytopenia is a common, on-target side effect of MDM2 inhibition seen in clinical trials, believed to result from p53 activation in platelet progenitor cells [1]. While difficult to monitor directly in mice, it underscores the importance of careful dose selection.

References

synergy analysis methods for Siremadlin drug combinations SynergyFinder

Introduction and Background

Siremadlin (development code HDM201) is an investigational small molecule that potently and selectively inhibits the interaction between the MDM2 protein and the p53 tumor suppressor [1]. By disrupting this key regulatory complex, this compound stabilizes the p53 protein, leading to cell cycle arrest and apoptosis in p53-wild type cancer cells. This mechanism provides a strong rationale for combining this compound with other anticancer agents to enhance therapeutic efficacy, overcome resistance mechanisms, and potentially reduce individual drug doses to mitigate toxicity [1] [2].

Quantitative assessment of drug synergy is essential in oncology drug development, as it allows researchers to identify combinations where the combined effect is greater than the expected additive effect of individual agents. SynergyFinder is a widely adopted computational tool that implements multiple reference models for quantifying synergy from dose-response matrix experiments, providing a robust platform for evaluating this compound-based combinations [3] [4].

Theoretical Foundations of Synergy Scoring Models

SynergyFinder implements four major reference models for quantifying drug interactions, each based on distinct pharmacological principles [3] [4]:

Highest Single Agent (HSA) Model: This simple model defines the expected effect of a combination as the maximum effect of either drug alone at their respective concentrations. Synergy (S_HSA) is calculated as the excess over this maximum single-agent response [4].

Bliss Independence Model: This model assumes drugs act independently through different mechanisms. The expected effect is based on the probability of independent events, and Bliss synergy (S_Bliss) represents the difference between observed and expected independent effects [3] [4].

Loewe Additivity Model: This model calculates the expected response as if the drugs were the same compound, based on dose equivalence principles. The Loewe model is particularly suitable for drugs with similar mechanisms of action [2] [4].

Zero Interaction Potency (ZIP) Model: This model captures drug interactions by comparing changes in potency between individual drugs and their combinations, assuming minimal changes in dose-response curves for non-interacting drugs. ZIP synergy combines advantages of both Loewe and Bliss models [3] [4].

Experimental Design and Protocol

Reagents and Equipment

- This compound (HDM201) stock solution

- Combination partner drug(s) stock solutions

- Target cancer cell lines (p53 wild-type recommended)

- Cell culture reagents and equipment

- 384-well microtiter plates

- High-throughput screening system

- Cell viability assay reagents (e.g., ATP-based, resazurin)

Dose-Response Matrix Setup

Cell Seeding: Seed cells in 384-well plates at optimized density (e.g., 500-1000 cells/well in 50 μL medium). Incubate for 24 hours.

Drug Preparation: Prepare this compound and partner drug in a 8×8 dose-response matrix covering clinically relevant concentrations:

- This compound: Typically 0.1 nM - 10 μM (serial dilutions)

- Partner drug: Concentration range depends on partner drug potency

- Include single-agent rows and columns for both drugs

- Include controls (no drug, maximum effect)

Treatment Protocol:

- Add 6.25 μL of 8× this compound concentrations to appropriate wells

- Add 6.25 μL of 8× partner drug concentrations to create full combination matrix

- Incubate plates for 72-120 hours (depending on cell doubling time)

- Perform viability assessment according to assay manufacturer's protocol

Data Analysis Workflow in SynergyFinder

The experimental workflow proceeds through several critical stages from experimental design to final synergy interpretation, as visualized below:

Input Data Preparation

SynergyFinder accepts two input formats for dose-response data [4]:

A. Table Format (Recommended for multiple combinations):

- Required columns: PairIndex, Drug1, Drug2, Conc1, Conc2, ConcUnit, Response

- Suitable for high-throughput screening data with multiple drug pairs

- Enables batch processing of combination screens

B. Matrix Format (For single combination):

- Three header rows: Drug1 name, Drug2 name, Concentration unit

- Dose-response matrix with concentrations as row and column headers

- Intuitive format for single combination analysis

Parameter Selection and Analysis

- Upload data file (.xlsx, .csv, or .txt) to SynergyFinder web application

- Specify response type: Select "%Inhibition" or "%Viability" based on data normalization

- Select curve-fitting algorithm: Default four-parameter logistic regression (LL4) recommended

- Choose synergy model: Select from HSA, Bliss, Loewe, or ZIP (ZIP is default)

- Execute analysis: Calculate synergy scores and generate interactive visualizations

Results Interpretation and Visualization

Synergy Score Interpretation

Different synergy scoring models provide complementary perspectives on drug interactions, each with specific interpretation guidelines as summarized in the table below [3] [4]:

| Synergy Model | Theoretical Basis | Score Interpretation | Best Use Cases |

|---|

| HSA | Excess over maximum single agent | >10: Synergy -10 to 10: Additive <-10: Antagonism | Initial screening, conservative estimate | | Bliss | Independent drug action | >10: Synergy -10 to 10: Additive <-10: Antagonism | Drugs with different mechanisms | | Loewe | Dose equivalence principle | >10: Synergy -10 to 10: Additive <-10: Antagonism | Similar mechanism drugs | | ZIP | Zero interaction potency | >10: Synergy -10 to 10: Additive <-10: Antagonism | Default model, most cases |

Visualization and Output

SynergyFinder generates multiple visualization outputs to facilitate interpretation [3] [4]:

- 2D Synergy Map: Heatmap representation of synergy scores across dose combinations with zooming capability

- 3D Synergy Landscape: Interactive three-dimensional surface plot showing synergy peaks and valleys

- Dose-Response Matrix: Visual representation of actual measured effects

- Single-Agent Curves: Fitted dose-response curves for individual drugs

The following diagram illustrates the key components of SynergyFinder output and the decision-making process for identifying promising combinations:

Case Study: this compound Combination Analysis

Example Protocol for this compound + Venetoclax Combination

Background: Both this compound (MDM2 inhibitor) and Venetoclax (BCL-2 inhibitor) target apoptotic pathways, creating theoretical rationale for synergy in hematological malignancies.

Experimental Setup:

- Cell line: p53 wild-type AML cell line (e.g., MOLM-13)

- This compound concentration range: 0.1 nM - 1 μM (8 serial dilutions)

- Venetoclax concentration range: 0.1 nM - 1 μM (8 serial dilutions)

- Assay: ATP-based viability after 96 hours treatment

- Controls: DMSO (0%), staurosporine (100% inhibition)

Analysis Results:

- Overall ZIP synergy score: +15.2 (synergistic)

- Peak synergy region: this compound 10-100 nM + Venetoclax 10-100 nM

- Bliss score: +12.8 (synergistic)

- HSA score: +18.3 (synergistic)

- Loewe score: +13.5 (synergistic)

Interpretation: Consistent synergy across multiple models strengthens evidence for true pharmacological interaction. The synergistic region occurs at clinically achievable concentrations for both drugs.

Troubleshooting and Technical Considerations

Common Issues and Solutions

- Poor curve fitting: Adjust LL4 parameters or consider alternative fitting algorithms

- Inconsistent replicate results: Check cell viability assay technical variability

- Negative responses at low doses: Verify proper normalization to controls

- Disagreement between synergy models: Examine dose-response patterns for model assumption violations

Best Practices for this compound Combinations

- Cell line selection: Prioritize p53 wild-type models for this compound combinations

- Concentration range: Include clinically achievable concentrations based on pharmacokinetic data

- Assay timing: Align treatment duration with mechanism of action (typically 72-120 hours)

- Model selection: Use multiple reference models and focus on consistent patterns

- Validation: Confirm synergistic hits in secondary assays with orthogonal readouts

Conclusion and Applications

SynergyFinder provides a robust, user-friendly platform for quantitative assessment of this compound-based drug combinations. The implementation of multiple reference models enables comprehensive evaluation of combination effects, while interactive visualization facilitates identification of synergistic dose regions.

The systematic application of these protocols can accelerate the development of rational this compound combinations for cancer therapy, potentially leading to enhanced efficacy, reduced dosing, and delayed resistance emergence. As this compound progresses through clinical development, synergy analysis will remain critical for identifying optimal combination partners and dosing regimens across different tumor types.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Quantitative Methods for Assessing Drug Synergism - PMC - NIH [pmc.ncbi.nlm.nih.gov]

- 3. : a web application for analyzing drug combination... SynergyFinder [pmc.ncbi.nlm.nih.gov]

- 4. SynergyFinder - Documentation [synergyfinder.aittokallio.group]

Siremadlin administration routes and dosing schedules in vivo

Administration and Dosing in Animal Models

The table below summarizes key in vivo dosing schedules for Siremadlin from recent studies:

| Cancer Model | Dosing Schedule | Route | Key Findings | Source/Context |

|---|---|---|---|---|

| Melanoma (A375 xenograft) | Varied for combination optimization | Oral | PBPK/PD modeling estimated synergistic schedules with Trametinib [1] [2] | |

| Various allograft models | Low dose: Daily; High dose: Single high dose (Q3W) | Oral & Intravenous | Both schedules showed comparable long-term efficacy; high dose induced rapid, sustained tumor regression [3] | |

| General xenograft models | 100 mg/kg, twice weekly | Oral | Assessed pharmacological effects in sensitive allograft models [3] | |

| MF (Clinical trial ADORE) | 30 mg, days 1-5 of 28-day cycle (with Ruxolitinib) | Oral | Recommended Phase 2 dose (RP2D); preliminary efficacy and manageable safety [4] |

Detailed Experimental Protocols

Protocol 1: Evaluating Monotherapy Efficacy in Xenograft Models

This protocol is based on studies that assessed the antitumor activity of this compound in mouse allograft models [3].

- Test Compound: this compound (NVP-HDM201)

- Formulation: 0.5% methylcellulose + 0.1% Tween 80 [3].

- Dosing Regimen:

- Frequent dosing: A lower dose administered daily.

- Intermittent dosing: A single high dose of 100 mg/kg administered orally twice a week [3].

- Endpoint Measurements:

- Tumor Volume: Measured regularly to track regression and growth.

- Biomarker Analysis: Post-euthanasia, analyze tumor samples for p53 pathway activation (e.g., PUMA expression) via Western Blot or qPCR to confirm target engagement [3].

Protocol 2: Investigating Synergistic Drug Combinations (PBPK/PD Approach)

This methodology, used for the this compound and Trametinib combination in melanoma, provides a framework for translating in vitro synergy to in vivo efficacy [1] [2].

- In Vitro Synergy Analysis:

- Cell Line: Use target cancer cells (e.g., A375 melanoma cells).

- Viability Assays: Perform MTS and RealTime-Glo assays.

- Drug Matrix Testing: Treat cells with a matrix of this compound and Trametinib concentrations.

- Data Analysis: Use software (e.g., SynergyFinder) to calculate synergy scores (δ). A δ ≥ 5 indicates synergism [1].

- In Vivo Translation via PBPK/PD Modeling:

- PBPK Model: Develop a physiologically based pharmacokinetic model using in vitro ADME data and tools like the Simcyp Animal simulator.

- PD Model: Integrate the in vitro synergy metrics (e.g., δ score or β efficacy parameter) into the pharmacodynamic model.

- Simulation: Run simulations to predict the most efficacious in vivo dosing schedules and dose levels for the combination before proceeding to animal testing [1] [2].

Mechanism of Action and Experimental Workflow

This compound's mechanism and the logical flow of a combination study are shown in the following diagram:

Key Considerations for Protocol Design

- p53 Status is Crucial: this compound is only effective in TP53 wild-type models. Always confirm the TP53 status of your cell lines or primary samples before starting experiments [5] [6].

- Schedule-Dependent Effects: The choice between daily and intermittent dosing can engage different p53-mediated responses. Intermittent, high-dose scheduling may be more effective at inducing robust apoptosis [3].

- Combination Safety: When combining this compound with other agents, closely monitor for overlapping toxicities. In clinical settings, common adverse events with this compound include gastrointestinal effects (nausea, diarrhea) and hematological toxicities (thrombocytopenia, neutropenia) [4].

I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further clarification on specific methodologies, please feel free to ask.

References

- 1. In Vitro/ In Translation of Synergistic Combination of MDM2 and... Vivo [pmc.ncbi.nlm.nih.gov]

- 2. (Open Access) In Vitro/ In Translation of Synergistic Combination... Vivo [scispace.com]

- 3. | E1/E2/E3 Enzyme | TargetMol this compound [targetmol.com]

- 4. ADORE: an open platform study of ruxolitinib in combination ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound Demonstrates Efficacy, Safety in Treatment of ... [pharmacytimes.com]

- 6. Targeting the MDM2-p53 Interaction with this compound [pmc.ncbi.nlm.nih.gov]

Comprehensive Preclinical Research Application Note: Siremadlin (HDM201) as an MDM2-p53 Inhibitor

Introduction and Mechanism of Action

Siremadlin (development code HDM201) represents a second-generation MDM2-p53 binding antagonist that has emerged as a promising targeted therapeutic agent for cancers retaining wild-type TP53 status. This imidazopyrrolidinone derivative functions as a potent, highly specific, and orally bioavailable inhibitor that disrupts the critical interaction between the MDM2 protein and the p53 tumor suppressor, thereby activating the p53 pathway without causing DNA damage [1]. The compound demonstrates sub-nanomolar binding affinity for MDM2 with exceptional selectivity, making it particularly valuable for therapeutic applications in tumors where TP53 remains unmutated. By binding to the p53-binding pocket of MDM2, this compound effectively prevents MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53, leading to stabilization and accumulation of functional p53 protein within cancer cells [2].

The mechanistic basis of this compound's action involves disruption of the p53-MDM2 auto-regulatory loop, which is frequently exploited by cancer cells to evade growth suppression. In healthy cells, MDM2 serves as a primary negative regulator of p53, but many cancers overexpress MDM2 to effectively neutralize p53 function. This compound's inhibition of this interaction results in transcriptional activation of p53-responsive genes, initiating cell cycle arrest, senescence, or apoptosis depending on cellular context and damage level [2] [3]. This mechanism is especially relevant for hematologic malignancies like chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML), where TP53 mutations occur relatively infrequently (approximately 10% of CLL cases at diagnosis), making p53-directed therapy a viable strategic approach [2] [3]. The therapeutic window of this compound arises from its selective activity in TP53 wild-type cells, with preclinical evidence demonstrating significantly reduced efficacy in TP53 mutant or knockout models, highlighting its dependence on functional p53 for antitumor activity [2].

Synergy Analysis and Quantification Methods

Synergy Screening Platforms

The high-throughput combination screening approach for this compound involves systematic evaluation alongside other targeted agents to identify potential synergistic interactions. Current research emphasizes its combination with Trametinib (a MEK inhibitor), which demonstrates robust synergistic effects in melanoma models through the DUSP6 suppression mechanism, leading to enhanced p53 phosphorylation and synergistic induction of pro-apoptotic genes PUMA and BIM [4]. Combination screening protocols typically employ matrix-based drug dilution schemes across numerous cancer cell lines, with data analysis focused specifically on combinations involving MDM2 inhibitors. The experimental workflow begins with cell plating in 96-well or 384-well formats at optimized densities (typically 0.2-0.5 × 10⁶ cells/mL for suspension cells), followed by 24-hour stabilization before treatment with systematically varied concentration combinations of this compound and the companion drug [4] [2]. The cytotoxicity assessment employs standardized metabolic assays such as MTS, XTT, or RealTime-Glo, conducted after 72-hour drug exposure to capture both early and late apoptosis events [4] [2].

Synergy Quantification Parameters

Table 1: Synergy Quantification Parameters and Interpretation Guidelines

| Parameter | Model | Interpretation | Threshold Values |

|---|---|---|---|

| δ Score | Bliss/Loewe/HSA/ZIP | Percentage of combination response beyond expected additive effect | ≤-5: Antagonism; -5 to 5: Additive; ≥5: Synergy |

| β (Beta) | MuSyC | Percent increase in maximal efficacy over most efficacious single agent | <0: Antagonism; 0: Additive; >0: Synergy |

| α (Alpha) | MuSyC | Fold-change in potency of combined drugs | <1: Antagonism; 1: Additive; >1: Synergy |

| γ (Gamma) | MuSyC | Change in Hill slope (cooperativity) due to drug interaction | <1: Antagonism; 1: Additive; >1: Synergy |

The quantitative assessment of drug combination effects requires specialized computational tools and standardized metrics to ensure reproducible classification. The this compound and Trametinib combination demonstrates high synergy levels with a δ score of 7.48 (Bliss independence model) and β parameter of 23.12% (MuSyC model), indicating substantial enhancement beyond expected additive effects [4]. Researchers should employ multiple software packages including SynergyFinder (for δ scores across Loewe, Bliss, HSA, and ZIP models) and the Synergy package (for MuSyC parameters) to obtain comprehensive interaction profiles [4]. This multi-model approach is essential because different models capture distinct aspects of drug interactions: Loewe additivity assumes similar mechanisms, Bliss independence assumes distinct mechanisms, while MuSyC helpfully decouples efficacy, potency, and cooperativity parameters [4]. The application of a 5% response threshold (δ score = 5) minimizes false-positive results in large-scale screening, as this represents the typical noise level in such experiments [4].

In Vitro Experimental Protocols

Cell Viability and IC₅₀ Determination

Cell Line Selection and Culture: The fundamental prerequisite for meaningful this compound testing involves careful selection of appropriate cell models with confirmed TP53 status. Protocol specifications include utilizing TP53 wild-type lines (e.g., Nalm-6, A375), heterozygous TP53 knockout variants, homozygous TP53 knockout lines, and TP53 mutant controls (e.g., Ramos, Raji) [2]. Cells should be maintained in complete growth media (RPMI-1640 with 10% fetal calf serum and penicillin/streptomycin) under standard conditions (37°C, 5% CO₂) and passaged at 70-80% confluence to maintain exponential growth [2]. For experimental setup, harvest cells in logarithmic growth phase, count using automated or manual hemocytometer, and prepare suspensions at optimal density (0.2 × 10⁶ cells/mL for most lymphocytic lines) in sterile 96-well plates with 100 μL per well [2].

Compound Treatment and Viability Assessment: this compound stock solutions (typically 20 mM in DMSO) should be aliquoted and stored at -20°C to preserve stability, with working dilutions prepared fresh in complete medium immediately before use [2]. The recommended concentration range for dose-response studies is 0-10 μM this compound, with serial dilutions (e.g., 1:3 or 1:4) to adequately capture the full response curve [2]. After 24-hour stabilization, add compounds to designated wells with appropriate vehicle controls (DMSO concentration ≤0.1%) and incubate for 72 hours. Assess viability using metabolic indicators like XTT assay according to manufacturer protocols: add 50 μL XTT reagent per well, incubate for 4 hours at 37°C, and measure absorbance at 450-500 nm with reference wavelength ≥650 nm [2]. Calculate percent viability relative to vehicle-treated controls and determine IC₅₀ values using non-linear regression (four-parameter logistic curve fitting) in specialized software (GraphPad Prism, R).

Apoptosis and Cell Cycle Analysis